molecular formula C18H17ClN2O B2581046 4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide CAS No. 852137-38-3

4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2581046
CAS RN: 852137-38-3
M. Wt: 312.8
InChI Key: QCMAHBNQQZCJOH-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are a significant class of heterocyclic compounds. They are found in many important synthetic drug molecules and have a wide range of biological applications . The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .


Chemical Reactions Analysis

Aryl halides, such as the chlorobenzene part of your compound, can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide” would depend on its specific structure. For example, a similar compound, “4-Chloro-N-(1,1-dimethylethyl)benzamide”, has a density of 1.1±0.1 g/cm3, a boiling point of 334.2±25.0 °C at 760 mmHg, and a flash point of 155.9±23.2 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Compound Synthesis : Researchers have developed new synthetic methodologies for derivatives of benzamides, including structures related to "4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide". These methodologies aim to create compounds with potential biological or pharmacological activities. For example, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents illustrates the ongoing efforts to explore benzamide derivatives for therapeutic purposes (Ö. Yılmaz et al., 2015).

  • Anti-inflammatory and Analgesic Agents : Derivatives of benzamides have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating their potential as medicinal compounds. This includes research on compounds derived from visnaginone and khellinone, highlighting the diversity of benzamide chemistry in drug design (A. Abu‐Hashem et al., 2020).

Material Science and Chemical Properties

  • Chemical Functionalities Optimization : Studies have focused on optimizing the chemical functionalities of indole-2-carboxamides to improve their parameters for binding to specific receptors, such as the cannabinoid receptor 1 (CB1). This research showcases the intricate balance required in modifying chemical structures to achieve desired biological effects (Leepakshi Khurana et al., 2014).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. They can bind with high affinity to multiple receptors .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing new indole derivatives and studying their properties and potential applications.

properties

IUPAC Name

4-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-9-15-10-13(3-8-17(15)21(12)2)11-20-18(22)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMAHBNQQZCJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide

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